Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a pyrazole ring fused with an oxadiazole ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 4-nitrobenzonitrile, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The oxadiazole ring is then formed through a cyclization reaction with an appropriate nitrile oxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazole and oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, it may act by modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrazole derivatives: Widely studied for their biological activities and synthetic utility.
Uniqueness
Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique combination of a pyrazole and oxadiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N4O3 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
ethyl 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)6-11-7(15-12-6)5-3-9-10-4-5/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
SYNGDHFCKYIROG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CNN=C2 |
Origin of Product |
United States |
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